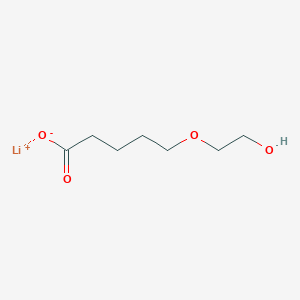

![molecular formula C9H19NO B2851887 2-[(Propan-2-yl)amino]cyclohexan-1-ol CAS No. 69592-28-5](/img/structure/B2851887.png)

2-[(Propan-2-yl)amino]cyclohexan-1-ol

Vue d'ensemble

Description

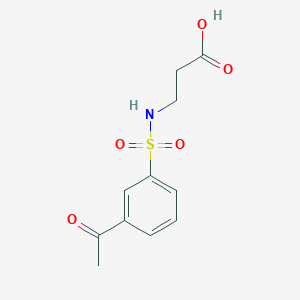

“2-[(Propan-2-yl)amino]cyclohexan-1-ol” is an organic compound with the molecular formula C9H19NO . It is also known as “2-(Isopropylamino)cyclohexan-1-ol” and "Cyclohexanol, 2-[(1-methylethyl)amino]-" .

Molecular Structure Analysis

The molecular structure of “2-[(Propan-2-yl)amino]cyclohexan-1-ol” consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, with an isopropylamine (propan-2-ylamine) group and a hydroxyl group attached . The exact spatial arrangement of these groups can vary due to the presence of chiral centers in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Propan-2-yl)amino]cyclohexan-1-ol” include a molecular weight of 157.25 . Unfortunately, specific information about its boiling point, melting point, solubility, and other physical and chemical properties was not available in the sources I found.Applications De Recherche Scientifique

Pharmaceutical Research

2-[(Propan-2-yl)amino]cyclohexan-1-ol: is explored in pharmaceutical research for its potential as a building block in drug synthesis. Its structure is similar to compounds that exhibit biological activity, making it a candidate for the development of new therapeutic agents .

Material Science

This compound’s unique chemical properties are of interest in material science, particularly in the synthesis of polymers and resins. Its cyclohexanol moiety can potentially be used to introduce rigidity into polymer chains .

Analytical Chemistry

In analytical chemistry, 2-[(Propan-2-yl)amino]cyclohexan-1-ol may serve as a standard or reference compound in chromatographic analysis, helping to identify or quantify other substances within a sample .

Chemical Synthesis

The compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, such as alkylation or acylation, to produce a wide range of derivatives with different properties and applications .

Agrochemical Research

Researchers are investigating the use of 2-[(Propan-2-yl)amino]cyclohexan-1-ol in the development of new agrochemicals. Its structural framework could be modified to create compounds with herbicidal or pesticidal activities .

Environmental Science

In environmental science, this compound could be used in the study of biodegradation processes. Understanding how it breaks down in the environment can inform the development of more eco-friendly chemicals .

Propriétés

IUPAC Name |

2-(propan-2-ylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBJSUOOKXVSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)

![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)

![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)

![2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride](/img/structure/B2851817.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2851820.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)

![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)